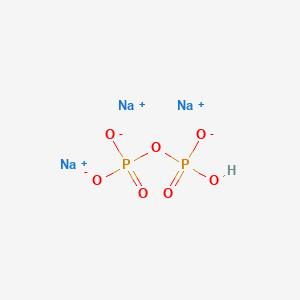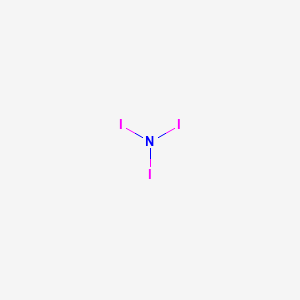
Nitrogen triiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitrogen triiodide (NI3) is a highly unstable and explosive compound that has been used in various scientific research applications. It is a dark purple solid that is formed by the reaction between iodine and ammonia. Nitrogen triiodide has been a subject of interest for scientists due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of nitrogen triiodide is not fully understood. However, it is believed that the compound undergoes a rapid decomposition reaction upon exposure to heat, light, or shock. The decomposition reaction results in the release of iodine gas and nitrogen gas, which can cause an explosion.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of nitrogen triiodide. However, it is known that the compound can be highly toxic and can cause severe skin irritation and respiratory problems upon exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of nitrogen triiodide is its high reactivity, which makes it useful in various chemical reactions. However, its instability and explosive nature can also be a limitation in certain experiments. The compound requires careful handling and storage to minimize the risk of explosion.
Direcciones Futuras
There are several future directions for the use of nitrogen triiodide in scientific research. One potential application is in the field of energy storage, where the compound could be used as a potential energy source. Another potential application is in the field of nanotechnology, where the compound could be used in the synthesis of various nanomaterials.
In conclusion, nitrogen triiodide is a highly unstable and explosive compound that has been used in various scientific research applications. Its unique properties make it useful in certain chemical reactions, but its instability and explosive nature can also be a limitation in certain experiments. Further research is needed to fully understand the potential applications of this compound in various fields.
Métodos De Síntesis
The synthesis of nitrogen triiodide involves the reaction between iodine and ammonia. The reaction is highly exothermic and can result in the formation of explosive compounds. The reaction is typically carried out in a fume hood under controlled conditions to minimize the risk of explosion. The resulting product is a dark purple solid that is highly unstable and sensitive to shock.
Aplicaciones Científicas De Investigación
Nitrogen triiodide has been used in various scientific research applications. One of the most common applications is in the field of chemistry, where it is used as a reagent for the detection of reducing agents. It is also used in the synthesis of various organic compounds and as a catalyst in certain chemical reactions.
Propiedades
Número CAS |
13444-85-4 |
|---|---|
Nombre del producto |
Nitrogen triiodide |
Fórmula molecular |
NI3 I3N |
Peso molecular |
394.72 g/mol |
InChI |
InChI=1S/I3N/c1-4(2)3 |
Clave InChI |
FZIONDGWZAKCEX-UHFFFAOYSA-N |
SMILES |
N(I)(I)I |
SMILES canónico |
N(I)(I)I |
Sinónimos |
nitrogen iodide nitrogen triiodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






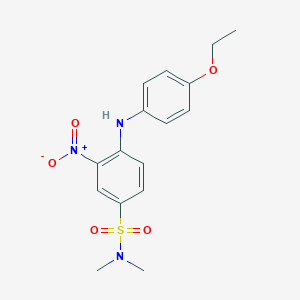
![7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B76886.png)
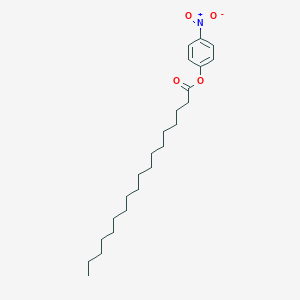
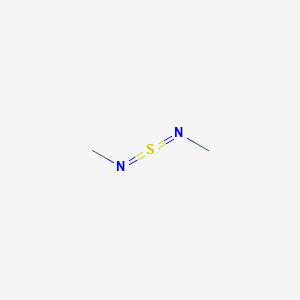
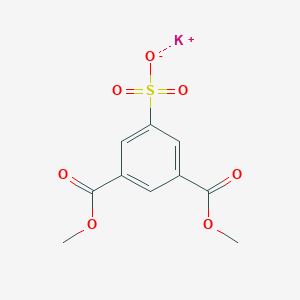
![4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B76894.png)
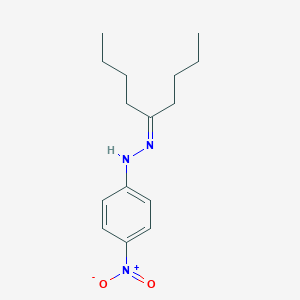

![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B76899.png)
